molecular formula C34H46O17 B1682346 Yadanzioside C CAS No. 95258-16-5

Yadanzioside C

Cat. No. B1682346
CAS RN: 95258-16-5
M. Wt: 726.7 g/mol
InChI Key: HOEZNQMKHRGGTI-CGEXBSLZSA-N
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Description

Yadanzioside C is a quassinoid glucoside found in the seeds of Brucea amarissima . It has a molecular weight of 726.72 and a formula of C34H46O17 .


Molecular Structure Analysis

The molecular structure of Yadanzioside C is complex, with a formula of C34H46O17 . The SMILES representation of its structure is also provided .


Physical And Chemical Properties Analysis

Yadanzioside C has a molecular weight of 726.72 and a formula of C34H46O17 . It’s recommended to be stored at -20°C for 3 years or at 4°C for 2 years in powder form .

Scientific Research Applications

Antileukemic Activity

Yadanzioside C, along with other glycosides like yadanziosides A, B, D, E, G, and H, isolated from Brucea javanica, has shown potential antileukemic activity. These glycosides, characterized by their bitter taste, exhibit properties that could be significant in the treatment of leukemia (Sakaki et al., 1985).

Antitumor Properties

Studies have revealed that the aglycone of yadanzioside C demonstrates significant antitumor activity. Particularly, this compound shows efficacy against murine P388 lymphocytic leukemia, which suggests its potential use in cancer treatment (Sakaki et al., 1986). Additionally, research on yadanzioside M and P from Brucea antidysenterica also points towards their role in antitumor activities (Okano et al., 1989).

Anti-viral Effects

The quassinoids from Brucea javanica, including yadanzioside C, have shown potent anti-tobacco mosaic virus (TMV) activity. This indicates a possible role for these compounds in the development of antiviral agents (Yan et al., 2010).

Inhibition of Inflammation

Compounds isolated from Brucea javanica, such as yadanzioside C, have exhibited inhibitory effects on nitric oxide production in cells, indicating their potential anti-inflammatory properties (Liu et al., 2009).

Cytotoxic Effects

Yadanzioside C and related compounds have shown cytotoxic effects on various tumor cell lines, which underscores their potential use in cancer therapy (Liu et al., 2011).

properties

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEZNQMKHRGGTI-WLSWEETJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6436227

CAS RN

95258-16-5
Record name Yadanzioside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
T Sakaki, S Yoshimura, M Ishibashi… - Chemical and …, 1984 - jstage.jst.go.jp
… Since a doublet signal due to C(4)—CH3 was observed at 6 1.19 (J=6.7 Hz) in the 1H~NMR of g, the structure of yadanzioside C (g) was determined to be 2—O—BD-g1ucosyl brucein …
Number of citations: 33 www.jstage.jst.go.jp
N Fukamiya, M Okano, M Miyamoto… - Journal of natural …, 1992 - ACS Publications
Bruceoside C [5], a new quassinoid glucoside, and related compounds were isolated from Brucea javanica, and their structures were elucidated by spectral data. Bruceoside C showed …
Number of citations: 80 pubs.acs.org
MJ O'Neill, DH Bray, P Boardman… - Journal of Natural …, 1987 - ACS Publications
… min) (0.001%), yadanzioside C [10] (Rt 5.0 min) (0.0003%), yadanzioside F [11] (Rt 20.6 min) (0.002%), yadanzioside I [12] (Rt 16.0 … 0.072 yadanzioside C [10]...... … 10 yadanzioside C …
Number of citations: 133 pubs.acs.org
N Fukamiya, KH Lee, I Muhammad, C Murakami… - Cancer Letters, 2005 - Elsevier
The effect of 63 quassinoids on eukaryotic protein synthesis has been investigated. Seventeen of the tested compounds showed potent in vitro activity, with IC 50 s below 2μM for …
Number of citations: 67 www.sciencedirect.com
T Sakaki, S Yoshimura, M Ishibashi… - Bulletin of the …, 1985 - journal.csj.jp
… A solution of yadanzioside C (4; 38 mg) in 1.5 M sulfuric acid (10 ml) and methanol (10 ml) was refluxed for 5 h. The usual work-up gave brucein C (12; 13 mg), which was identical with …
Number of citations: 56 www.journal.csj.jp
MI Sulistyowaty, GS Putra, J Ekowati… - Journal of Public …, 2023 - jphia.btvb.org
Background: Currently Mycobacterium tuberculosis is found to be resistant to the treatment of tuberculosis with rifampin and isoniazid (INH) and often stated as multi-drug resistance (…
Number of citations: 2 jphia.btvb.org
A Arwansyah, AR Arif, I Ramli, H Hasrianti… - …, 2022 - Wiley Online Library
Hypertension is a disease that can increase the risk of stroke, cardiovascular, and heart failure. In this letter, we investigated the potency of active compounds of Brucea javanica (BJ) in …
IH Kim, Y Hitotsuyanagi, K Takeya - Phytochemistry, 2004 - Elsevier
… 13 C NMR spectra of 3 showed all the signals corresponding to those of the quassinoid skeleton of yadanzioside E (7) while the remainder, by comparison with those of yadanzioside C …
Number of citations: 20 www.sciencedirect.com
L Zhao, C Li, Y Zhang, Q Wen… - Anti-Cancer Agents in …, 2014 - ingentaconnect.com
In this review, the literature data on recent advances of the medicinal plant Brucea javanica (L.) Merr. (Simaroubaceae), both phytochemical and biological investigations, are compiled. …
Number of citations: 57 www.ingentaconnect.com
Z Li, J Ruan, F Sun, J Yan, J Wang, Z Zhang… - Chemical and …, 2019 - jstage.jst.go.jp
Quassinoids, one kind of triterpenoids with multiple bioactivities such as anti-cancer, anti-malarial, anti-oxidative, anti-microbial, anti-diabetic, anti-viral, and anti-inflammatory effects, …
Number of citations: 23 www.jstage.jst.go.jp

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